(5R)-5-Methyl-2-pyrrolidinone, also known as (R)-5-Methyl-2-pyrrolidinone, is a chiral lactam and a valuable building block in organic synthesis. [] It belongs to the class of pyrrolidinones, five-membered lactams with diverse applications in various fields. Its chiral nature makes it particularly useful for asymmetric synthesis, where the creation of specific enantiomers is crucial.
(5R)-5-Methyl-2-pyrrolidinone serves as a versatile chiral auxiliary, a temporary unit attached to a molecule to control the stereochemical outcome of a reaction. [] This is particularly important in pharmaceutical research and development, as the biological activity of many drugs is often dependent on their absolute configuration.
(R)-5-Methylpyrrolidin-2-one is sourced from the reduction of 5-methyl-2-pyrrolidone or through other synthetic routes involving pyrrolidine derivatives. It belongs to the class of lactams, specifically cyclic amides, which are known for their stability and versatility in chemical reactions. The compound's enantiomeric nature allows it to participate in asymmetric synthesis, making it valuable in producing chiral pharmaceuticals and agrochemicals.
The synthesis of (R)-5-Methylpyrrolidin-2-one typically involves several methods:
The molecular structure of (R)-5-Methylpyrrolidin-2-one is characterized by:
(R)-5-Methylpyrrolidin-2-one participates in various chemical reactions:
The mechanism of action for (R)-5-Methylpyrrolidin-2-one is primarily related to its role as a ligand in biological systems:
(R)-5-Methylpyrrolidin-2-one exhibits several notable physical and chemical properties:
(R)-5-Methylpyrrolidin-2-one has diverse applications across various scientific fields:
(R)-5-Methylpyrrolidin-2-one represents a structurally distinct and stereochemically defined member of the pyrrolidinone family that has garnered significant interest as a versatile chiral synthon in pharmaceutical and fine chemical synthesis. Characterized by its five-membered lactam ring with a stereogenic center at the 5-position, this compound exemplifies how chiral complexity influences biological interactions and material properties. Its R-configuration imparts specific three-dimensional orientations that are crucial for asymmetric synthesis and drug design, distinguishing it from racemic mixtures and other achiral lactams. The molecule's dipolar aprotic nature and hydrogen-bonding capability facilitate diverse chemical transformations while its moderate lipophilicity (predicted LogP ≈ 0.46) enables favorable solubility profiles in both organic and aqueous media. As synthetic methodologies advance toward more sustainable processes, this chiral lactam has emerged as a focal point for biomass-derived synthesis routes, positioning it at the intersection of green chemistry and precision molecular design. The following sections explore its structural characteristics, natural origins, and historical significance in drug development frameworks.
(R)-5-Methylpyrrolidin-2-one (C₅H₉NO, MW 99.13 g/mol) belongs to the pyrrolidin-2-one subclass of nitrogen-containing heterocycles, characterized by a five-membered ring containing an amide functional group (lactam) [3] [8]. Its structural uniqueness arises from the methyl substituent at the C5 position and the inherent chirality generated by this asymmetric carbon center. This contrasts sharply with simpler pyrrolidinones like 2-pyrrolidone (unsubstituted) and N-methyl-2-pyrrolidone (NMP), which lack stereogenic centers [4] [5]. The lactam carbonyl (C=O) exhibits distinctive spectroscopic and reactivity profiles with an infrared absorption at approximately 1680-1700 cm⁻¹, while the aliphatic ring protons display characteristic NMR shifts between δ 1.4-2.6 ppm for the methyl group and δ 2.2-3.5 ppm for ring methylenes [8].
The R-configured stereocenter governs the molecule's three-dimensional conformation through pseudorotation dynamics, a phenomenon where the ring spontaneously inverts between envelope and half-chair conformations [3]. This conformational flexibility enables optimized binding interactions in biological systems while maintaining chiral integrity. Compared to aromatic pyrrole derivatives, (R)-5-methylpyrrolidin-2-one exhibits enhanced saturation (Fsp³ = 0.80) and a reduced π-electron system, resulting in greater three-dimensional coverage and distinct physicochemical properties. These include a higher polar surface area (PSA ≈ 20.3 Ų) and reduced lipophilicity relative to planar aromatic analogs, features that significantly influence drug-likeness parameters [3].
Table 1: Structural Comparison of Key Pyrrolidinone Derivatives
Compound Name | Substituents | Chiral Centers | Molecular Formula | Key Structural Features |
---|---|---|---|---|
(R)-5-Methylpyrrolidin-2-one | Methyl at C5, H at N1 | 1 (C5-R) | C₅H₉NO | Chiral aliphatic lactam |
2-Pyrrolidone | None | 0 | C₄H₇NO | Parent lactam structure |
N-Methyl-2-pyrrolidone (NMP) | Methyl at N1 | 0 | C₅H₉NO | Aprotic polar solvent |
5,5-Dimethylpyrrolidin-2-one | Dimethyl at C5 | 0 | C₆H₁₁NO | Geminal dimethyl hindering conformation |
The electronic distribution features a polarized amide bond with calculated dipole moments of ~3.5 D, facilitating solubility in polar solvents and participation in hydrogen bonding as both acceptor (via carbonyl) and donor (via N-H in non-N-substituted forms). This dual hydrogen-bonding capability enhances its utility as a directing group in asymmetric synthesis and as a ligand in metal coordination chemistry. The ring strain inherent to five-membered lactams contributes to distinctive reactivity patterns in ring-opening and functionalization reactions compared to six-membered lactam analogs. Critically, the non-planarity introduced by the chiral methyl substituent creates a well-defined spatial orientation of functional groups, making it invaluable for stereoselective synthesis in pharmaceutical applications [3].
While direct isolation of (R)-5-methylpyrrolidin-2-one from natural sources remains undocumented, its structural core occurs in biologically active alkaloids such as the Haloxylon species-derived bgugaine and aegyptolidine A, which feature substituted pyrrolidinone moieties with methyl-bearing stereocenters [3]. More significantly, modern synthetic routes leverage renewable biomass precursors for its production, positioning it within sustainable chemistry paradigms. The dominant pathway utilizes levulinic acid (4-oxopentanoic acid), a platform chemical designated by the U.S. Department of Energy as a top biomass-derived compound due to its versatile reactivity and accessibility from lignocellulosic materials [2].
Levulinic acid production occurs through acid-catalyzed dehydration of C6 sugars derived from various biomass generations: First-generation sources include food crops like corn and sugarcane; second-generation utilizes non-food lignocellulosic waste (e.g., agricultural residues, wood); while third-generation explores microalgae carbohydrates devoid of lignin complexities [2]. The transformation proceeds via hexose dehydration to 5-hydroxymethylfurfural (5-HMF), followed by rehydration to yield equimolar levulinic acid and formic acid. Pentose sugars from hemicellulose follow an alternative path through furfural hydrogenation to furfuryl alcohol, which subsequently rearranges to levulinic acid [2].
Table 2: Biomass Sources and Conversion Pathways to (R)-5-Methylpyrrolidin-2-one Precursors
Biomass Generation | Exemplary Feedstocks | Sugar Precursors | Conversion Pathway to Levulinic Acid | Catalytic Requirements |
---|---|---|---|---|
First-generation | Corn starch, Sugarcane | Hexoses (glucose) | Hydrolysis → 5-HMF → Levulinic acid | Brønsted acids (H₂SO₄) |
Second-generation | Wheat straw, Rice husks, Wood | Hexoses/Pentoses | Furfural → Furfuryl alcohol → Levulinic acid | Cu/Ru/Co hydrogenation + acid catalysts |
Third-generation | Microalgae (e.g., Chlorella) | Algal carbohydrates | Extraction → Hydrolysis → Dehydration | Acidic ionic liquids/enzymes |
The chiral synthesis of (R)-5-methylpyrrolidin-2-one from levulinic acid involves reductive amination as the pivotal step, employing asymmetric catalysis to establish the stereogenic center [2]. This transformation typically utilizes ammonia or ammonium salts as nitrogen sources and hydrogen, formic acid, or silanes as reductants under the influence of homogeneous or heterogeneous chiral catalysts. Key methodologies include enzymatic approaches using transaminases and chemo-catalytic systems employing transition metal complexes with chiral ligands (e.g., BINAP, SEGPHOS) [2]. The stereoselectivity originates from prochiral face discrimination during imine reduction or through enzymatic recognition of the keto group in levulinic acid derivatives. Recent advances focus on cascade catalytic processes integrating dehydration, amination, and reduction steps in one-pot systems, minimizing purification steps and enhancing atom economy for more sustainable production [6] [9].
The pyrrolidinone scaffold has held enduring significance in medicinal chemistry, with the pyrrolidine ring ranking as the most prevalent five-membered nitrogen heterocycle in FDA-approved drugs, present in 37 therapeutics as of 2021 [3]. The historical evolution of (R)-5-methylpyrrolidin-2-one specifically reflects broader trends in stereochemistry-aware drug design. Early drug candidates often utilized racemic pyrrolidinones, but clinical observations of enantioselective bioactivity and differential toxicity profiles prompted focused development of enantiopure derivatives. The chiral methyl-bearing pyrrolidinone moiety gained prominence as a conformationally constrained building block that combines the advantages of pyrrolidine's saturated character with the synthetic versatility of lactam functionalization.
Medicinal chemists value this scaffold for its sp³-rich character (Fsp³ = 0.80) and controllable stereogenicity, which enable precise three-dimensional display of pharmacophores to biological targets [3]. Compared to aromatic counterparts, pyrrolidinones offer improved solubility profiles (predicted LogS ≈ -0.54) and reduced metabolic susceptibility at the ring system, while the lactam carbonyl provides a hydrogen-bonding anchor critical for target binding. The chiral methyl group specifically modulates lipophilic efficiency (LipE) and serves as a stereochemical handle for optimizing target engagement selectivity, particularly for central nervous system targets where molecular conformation profoundly influences blood-brain barrier penetration and receptor subtype specificity [3].
Table 3: Historical Milestones in Pyrrolidinone Applications in Pharmaceuticals
Time Period | Development Focus | Representative Advances | Impact on (R)-5-Methylpyrrolidin-2-one Utilization |
---|---|---|---|
Pre-1990s | Racemic lactam therapeutics | Development of anticonvulsants (e.g., piracetam analogs) | Established pyrrolidinone bioactivity but ignored stereochemistry |
1990s-2000s | Chiral pharmacology paradigms | FDA guidelines on stereoisomeric drugs (1992) | Stimulated research into enantiopure pyrrolidinone synthesis |
2000s-2010s | Structure-based drug design | Fragment-based screening incorporating chiral lactams | Enabled rational design using (R)-configuration scaffolds |
2010s-Present | Green chemistry integration | Biomass-derived chiral synthons for sustainable pharma | Leveraged levulinic acid routes for enantioselective production |
The scaffold's versatility is evidenced by its incorporation into diverse therapeutic agents spanning antibacterial, anticancer, and central nervous system domains. Notable examples include scalusamides with antimicrobial properties and aegyptolidine A derivatives exhibiting anticancer activity [3] [7]. The R-configuration specifically influences binding kinetics to enantioselective biological targets like G-protein coupled receptors and ion channels, where it often displays superior target affinity and off-target selectivity compared to its S-enantiomer. Contemporary drug discovery increasingly exploits the molecule as a chiral precursor for complex natural product syntheses and as a template for developing enzyme inhibitors where the lactam carbonyl mimics transition states or peptide bonds [3]. This historical trajectory underscores the transition from serendipitous discovery of pyrrolidinone bioactivity to deliberate deployment of enantiopure (R)-5-methylpyrrolidin-2-one as a strategic component in modern drug design.
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9